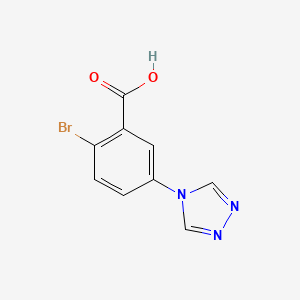

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid

説明

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids substituted with a bromo group and a triazole ring

特性

IUPAC Name |

2-bromo-5-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNQLLFIPVRTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the bromination of 5-(4H-1,2,4-triazol-4-yl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position undergoes substitution reactions under basic or acidic conditions. This reactivity is enhanced by the electron-withdrawing effects of the carboxylic acid and triazole groups, which activate the aromatic ring toward nucleophilic attack.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Amines | DMF, 80°C | 2-Amino-5-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Thiols | EtOH, reflux | 2-Sulfanyl derivatives | |

| Alkoxides | K₂CO₃, DMSO | 2-Alkoxy-substituted analogs |

Key Findings :

-

Substitution with amines yields analogs with enhanced biological activity, as seen in antimicrobial and anticancer studies .

-

Reactions with thiols require polar aprotic solvents for optimal yields.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl systems or carbon–heteroatom bonds.

| Reaction Type | Catalytic System | Product Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives for drug discovery | |

| Buchwald-Hartwig | Pd(dba)₂, Xantphos | Aryl amines for kinase inhibitors |

Example Reaction :

Key Findings :

-

Suzuki couplings proceed efficiently in aqueous ethanol at 70°C .

-

The triazole ring stabilizes transition-metal complexes during catalysis.

Carboxylic Acid Transformations

The carboxylic acid group undergoes standard derivatization reactions, enabling the synthesis of esters, amides, and acyl halides.

Key Findings :

-

Ester derivatives exhibit improved membrane permeability in biological assays .

-

Amidation with heterocyclic amines produces candidates for kinase inhibition .

Triazole Ring Reactivity

The 1,2,4-triazole ring participates in coordination chemistry and hydrogen-bonding interactions, influencing supramolecular assembly.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Metal coordination | AgNO₃, MeCN | Ag(I) complexes with antimicrobial activity | |

| Acid-base reactions | NaOH (aq) | Deprotonation at N1 or N4 positions |

Key Findings :

-

Ag(I) complexes show enhanced antibacterial activity against E. coli and S. aureus .

-

Deprotonation at N4 increases solubility in polar solvents .

Functionalization via Halogen Exchange

The bromine atom can be replaced with other halogens or functional groups via halogen-exchange reactions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| CuCN | DMF, 120°C | 2-Cyano-5-(triazol-4-yl)benzoic acid | |

| KI | AcOH, reflux | 2-Iodo derivative |

Key Findings :

-

Cyano-substituted analogs act as intermediates for further functionalization.

Photochemical and Thermal Stability

The compound exhibits stability under standard laboratory conditions but decomposes at elevated temperatures (>200°C).

| Condition | Observation | Reference |

|---|---|---|

| UV light (254 nm) | No degradation after 24 hrs | |

| 200°C, air | Partial decomposition to CO₂ and HBr |

Biological Activity Correlations

Derivatives of this compound demonstrate structure-dependent bioactivity:

科学的研究の応用

Pharmaceutical Applications

Antifungal and Antibacterial Properties

The primary application of 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid lies in the pharmaceutical industry as an intermediate in the synthesis of antifungal and antibacterial agents. Triazole derivatives are known for their effectiveness against fungal infections due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi .

Case Study: Synthesis of Antifungal Agents

A notable study explored the synthesis of novel triazole-based antifungal agents using 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid as a precursor. The synthesized compounds exhibited potent antifungal activity against various strains of Candida and Aspergillus species. The structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring significantly influenced the antifungal efficacy .

Agricultural Applications

Pesticide Development

The compound is also being investigated for its potential use as a pesticide or herbicide. Its biological activity suggests that it may disrupt key metabolic pathways in pests and weeds, making it a candidate for developing environmentally friendly agrochemicals.

Research Findings

Research has shown that derivatives of triazole compounds can exhibit herbicidal properties by inhibiting specific enzymatic pathways involved in plant growth. The application of 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid in formulating herbicides could lead to effective control measures against resistant weed species .

Materials Science Applications

Development of Functional Materials

In materials science, 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is explored for its potential in developing new materials with unique properties such as luminescence and conductivity. The incorporation of triazole rings into polymer matrices can enhance their thermal and mechanical properties.

Case Study: Luminescent Materials

A study focused on synthesizing luminescent polymers using 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid as a monomer. The resulting materials demonstrated significant luminescent properties under UV light, making them suitable for applications in optoelectronics and display technologies .

作用機序

The mechanism of action of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. Additionally, the bromo group can participate in halogen bonding, affecting the compound’s binding affinity to biological targets .

類似化合物との比較

Similar Compounds

4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Lacks the bromo group, resulting in different reactivity and applications.

5-Bromo-1H-1,2,4-triazole: Contains a bromo group on the triazole ring, leading to distinct chemical properties.

2-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: Features a bromo group on the phenyl ring, influencing its biological activities.

Uniqueness

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both a bromo group and a triazole ring on the benzoic acid scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .

生物活性

2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Molecular Formula : CHBrN

Molecular Weight : 226.03 g/mol

IUPAC Name : 2-bromo-5-(1,2,4-triazol-4-yl)benzoic acid

Appearance : White to tan solid

The biological activity of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid is primarily attributed to its structural features:

- Triazole Ring Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activities and various biological pathways.

- Halogen Bonding : The presence of the bromo group allows for halogen bonding interactions, which can enhance binding affinity to biological targets.

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, studies have shown that derivatives of triazoles demonstrate higher efficacy against fungal strains compared to traditional antifungal agents such as ketoconazole. In comparative studies, triazole derivatives were found to have MIC (Minimum Inhibitory Concentration) values significantly lower than those of established antifungals .

Antibacterial Activity

The compound's antibacterial potential has also been explored. A study highlighted the effectiveness of triazole derivatives against a range of Gram-positive and Gram-negative bacteria. Molecular docking studies revealed strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism for antibacterial action .

Anticancer Properties

The anticancer activity of triazole derivatives has been a focal point in medicinal chemistry. Compounds similar to 2-Bromo-5-(4H-1,2,4-triazol-4-yl)benzoic acid have shown promise in inhibiting cancer cell proliferation through various pathways. For example, triazole-based compounds have been linked to apoptotic mechanisms in cancer cells .

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid | Lacks bromo group | Moderate antifungal activity |

| 5-Bromo-1H-1,2,4-triazole | Bromo on triazole ring | Enhanced antifungal properties |

| 2-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole | Bromo on phenyl ring | Notable antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。